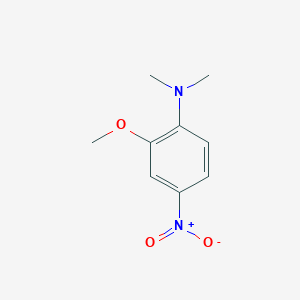

2-Methoxy-N,N-dimethyl-4-nitroaniline

Description

BenchChem offers high-quality 2-Methoxy-N,N-dimethyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-N,N-dimethyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-methoxy-N,N-dimethyl-4-nitroaniline |

InChI |

InChI=1S/C9H12N2O3/c1-10(2)8-5-4-7(11(12)13)6-9(8)14-3/h4-6H,1-3H3 |

InChI Key |

YDODYNVOKLHYNP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Comparison: 2-Methoxy-4-nitroaniline vs. 2-Methoxy-N,N-dimethyl-4-nitroaniline

This guide provides an in-depth technical comparison between 2-Methoxy-4-nitroaniline (MNA) and its tertiary amine derivative, 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) .[1]

Content Type: Technical Guide & Whitepaper Audience: Organic Chemists, Medicinal Chemists, Materials Scientists[1]

Executive Summary: The Planar vs. Twisted Paradigm

The structural divergence between 2-Methoxy-4-nitroaniline (MNA) and 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) is not merely a substitution of hydrogen for methyl groups; it represents a fundamental shift in molecular geometry and electronic conjugation.[1]

-

MNA (Primary Amine): Adopts a planar conformation stabilized by intramolecular hydrogen bonding.[1] This maximizes orbital overlap, creating a strong "push-pull" electronic system ideal for nonlinear optical (NLO) applications and azo-dye synthesis.[1]

-

MDMNA (Tertiary Amine): Suffers from Steric Inhibition of Resonance .[1][2][3] The steric clash between the bulky ortho-methoxy group and the N,N-dimethyl groups forces the amine nitrogen to twist out of the aromatic plane.[1] This decouples the lone pair from the π-system, significantly altering its spectroscopic, physical, and biological properties.[1]

Molecular Architecture & Electronic Properties[1]

Structural Analysis

The core difference lies in the interaction between the C2-methoxy substituent and the C1-amine functionality.[1]

| Feature | 2-Methoxy-4-nitroaniline (MNA) | 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) |

| CAS Number | 97-52-9 | 90437-76-6 |

| Hybridization (N-amine) | ||

| Conformation | Planar: Intramolecular H-bond (NH...OMe) locks the ring.[1] | Twisted: Steric repulsion between OMe and NMe |

| H-Bonding | Donor (NH | Acceptor only (NO |

| Dipole Moment | High (Strong conjugation). | Reduced (Vector cancellation due to twist). |

Visualization of Steric Inhibition

The following diagram illustrates the electronic and steric pathways distinguishing the two compounds.

Caption: Transition from planar resonance stabilization in MNA to steric decoupling in MDMNA.

Physicochemical & Spectroscopic Profiles

UV-Vis Spectroscopy (The "Blue Shift" Effect)

Typically, methylating an aniline red-shifts the absorption (bathochromic shift) due to the inductive (+I) effect of the methyl groups.[1] However, in MDMNA, the ortho-effect reverses this trend .[1]

-

MNA:

nm.[1] The planar structure allows full charge transfer (CT) from the amine donor to the nitro acceptor.[1] -

MDMNA:

undergoes a Hypsochromic Shift (Blue Shift) and reduction in extinction coefficient (

Solubility & Melting Point[1]

-

Melting Point: MNA melts at 140–142 °C .[1][5] The crystal lattice is reinforced by strong intermolecular hydrogen bond networks.[1] MDMNA lacks these H-bonds and typically exhibits a lower melting point (often <100 °C for similar derivatives), making it more soluble in non-polar organic solvents.[1]

-

Solubility:

Synthetic Pathways[1]

Synthesis of MDMNA from MNA

Direct methylation of MNA is the standard route.[1] Care must be taken to avoid O-methylation of the nitro group (rare) or quaternary ammonium salt formation.[1]

Protocol: Reductive Methylation (Eschweiler-Clarke variant) or Alkylation [1]

Method A: Base-Promoted Alkylation (Standard) [1]

-

Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Methyl Iodide (MeI) (2.5 eq), Potassium Carbonate (

) (3.0 eq). -

Solvent: DMF or Acetonitrile.[1]

-

Procedure:

-

Dissolve MNA in DMF.[1]

-

Add

and stir for 15 min to deprotonate. -

Add MeI dropwise at 0 °C (exothermic).

-

Heat to 60–80 °C for 4–6 hours. Monitor by TLC (MNA is more polar than MDMNA).[1]

-

Workup: Pour into ice water. The product (MDMNA) usually precipitates as a yellow/brown solid or oil.[1] Extract with EtOAc if necessary.[1][6]

-

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).[1]

Method B: Reductive Amination (Alternative)

-

Use Paraformaldehyde and

in Acetic Acid to avoid over-alkylation to the quaternary salt.[1]

Biological & Pharmaceutical Implications[1][7][8]

Mutagenicity (Ames Test)

Both compounds are structurally alerted for genotoxicity (Nitroaniline class), but their metabolic activation pathways differ.[1]

-

MNA: A direct-acting mutagen in Salmonella typhimurium (TA98/TA100) with S9 activation.[1] It requires N-hydroxylation by CYP450 (specifically CYP1A2) to form the reactive nitrenium ion.[1]

-

MDMNA: Generally requires N-demethylation before it can be activated to the hydroxylamine.[1] The steric bulk around the nitrogen can inhibit the specific CYP450 enzymes responsible for this demethylation, potentially altering its potency compared to the primary amine.[1] However, N,N-dimethylanilines are often potent mutagens due to the formation of formaldehyde during demethylation and subsequent DNA adduct formation.[1]

Drug Development Context

-

MNA is a common fragment in azo dyes (Pigment Yellow 74) and some older antimicrobial agents.[1]

-

MDMNA is less common in final drugs due to metabolic instability (rapid demethylation) but serves as a valuable probe for Structure-Activity Relationship (SAR) studies to test the necessity of H-bond donation in a binding pocket.[1]

References

-

Crystal Structure & Geometry: Mehdi, S. (1992).[1][5] "Structure of 2-methoxy-4-nitroaniline". Acta Crystallographica Section C, 48(4), 749–751.[1][5] Link[1]

-

Steric Inhibition of Resonance: Wepster, B. M. (1953).[1] "Steric Effects on Mesomerism". Progress in Stereochemistry. (Foundational text on ortho-substituted anilines).

-

Solubility Data: Bao, Y., et al. (2020).[1][5][7] "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents". Journal of Chemical & Engineering Data, 65(2), 757–765. Link[1]

-

Mutagenicity Profiles: NTP Technical Report on 2-Methoxy-4-nitroaniline (2020). National Toxicology Program.[1][8] Link[1]

-

General Reactivity: "N,N-Dimethyl-4-nitroaniline properties". PubChem Compound Summary. Link[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Steric inhibition of resonance and its influence of on acidity and basicity. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxy-4-nitroaniline | 97-52-9 [chemicalbook.com]

- 8. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for the Purification of 2-Methoxy-N,N-dimethyl-4-nitroaniline

Abstract

The purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount in drug development and chemical research. 2-Methoxy-N,N-dimethyl-4-nitroaniline is a substituted nitroaromatic compound whose purification is critical for subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The success of this technique hinges on the judicious selection of an appropriate solvent or solvent system. This application note provides a comprehensive guide for researchers and scientists to systematically evaluate and select an optimal recrystallization solvent for 2-Methoxy-N,N-dimethyl-4-nitroaniline. It combines theoretical principles with detailed, field-proven laboratory protocols, troubleshooting advice, and safety considerations.

Introduction to the Analyte: 2-Methoxy-N,N-dimethyl-4-nitroaniline

Understanding the physicochemical properties of the target compound is the cornerstone of developing a robust purification strategy.

Molecular Structure:

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 90437-76-6 | [2] |

| Molecular Formula | C₉H₁₂N₂O₃ | [2] |

| Molecular Weight | 196.21 g/mol | N/A |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

Expert Analysis of Structure and Polarity:

The structure of 2-Methoxy-N,N-dimethyl-4-nitroaniline contains several functional groups that dictate its solubility behavior:

-

Aromatic Ring: A non-polar core.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

-

Methoxy Group (-OCH₃): A moderately polar ether linkage.

-

N,N-dimethylamino Group (-N(CH₃)₂): A tertiary amine, which is polar but, crucially, lacks the N-H bond of a primary or secondary amine.

The absence of an N-H bond means this molecule cannot act as a hydrogen bond donor, which significantly reduces its solubility in protic solvents (like water and methanol) compared to its analogue, 2-Methoxy-4-nitroaniline (CAS 97-52-9).[3][4] Therefore, while data on the analogue can provide a starting point, we must anticipate a shift towards better solubility in aprotic polar solvents and reduced solubility in protic solvents.

The Foundation: Principles of Recrystallization

The goal of recrystallization is to dissolve an impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution.[1]

Single-Solvent Recrystallization

The ideal single solvent for recrystallization exhibits a steep solubility curve for the compound of interest.[5][6] This means the compound should be:

-

Highly soluble at the solvent's boiling point.

-

Sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).

-

Chemically inert with the compound.[5]

-

Able to either dissolve impurities completely or not at all.[5]

-

Possess a relatively low boiling point for easy removal during the drying phase.

Mixed-Solvent Recrystallization

Often, no single solvent meets all the ideal criteria.[7] A mixed-solvent system is employed when a compound is highly soluble in one solvent (the "good" or "soluble" solvent) and poorly soluble in another (the "bad" or "antisolvent").[5][8] The key requirements are that the two solvents must be fully miscible with each other.[7][8]

The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point).[9][10] A few more drops of the "good" solvent are then added to clarify the solution, which is then allowed to cool slowly to promote crystal growth.[8][9]

Logical Flow for Solvent System Selection

The following diagram illustrates the decision-making process for selecting a purification strategy.

Caption: Decision workflow for selecting a recrystallization method.

Protocol for Preliminary Solvent Screening

This protocol uses a small amount of material to efficiently test a range of solvents.

Materials:

-

Crude 2-Methoxy-N,N-dimethyl-4-nitroaniline

-

Set of small test tubes (e.g., 13x100 mm)

-

Hot plate and a sand bath or water bath

-

Graduated pipettes or micropipettes

-

Candidate solvents (see table below)

-

Vortex mixer

Candidate Solvents for Initial Screening:

| Solvent Class | Example Solvents | Rationale |

| Alcohols | Ethanol, Isopropanol | Often good starting points for nitroaromatic compounds.[5] |

| Esters | Ethyl Acetate | Aprotic, moderately polar. |

| Ketones | Acetone | Aprotic, polar. |

| Hydrocarbons | Toluene, Heptane | Non-polar, good candidates for being an "antisolvent". |

| Chlorinated | Dichloromethane | Low boiling point, good solvent power (use with caution). |

| Protic (polar) | Water | Likely to be a poor solvent, making it an excellent "antisolvent". |

Procedure:

-

Preparation: Place approximately 20-30 mg of the crude solid into each test tube.

-

Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the first test tube. Vortex the mixture. Observe if the solid dissolves completely. Record the result.

-

Scientist's Note: If the compound dissolves readily at room temperature, the solvent is likely unsuitable for single-solvent recrystallization as recovery will be poor. However, it may be an effective "good" solvent for a mixed-solvent system.

-

-

Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube in the sand or water bath. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.

-

Scientist's Note: The goal is to use the minimum amount of hot solvent.[1] Using excess solvent will reduce the final yield.

-

-

Cooling and Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod. Then, place the tube in an ice-water bath for 15-20 minutes.

-

Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

-

Repeat: Repeat steps 2-5 for each candidate solvent.

Data Recording Table:

| Solvent | Soluble at RT? (Yes/No) | Soluble when Hot? (Yes/No) | Crystal Formation on Cooling? (None, Poor, Good, Excellent) | Notes (e.g., color of solution) |

| Ethanol | ||||

| Isopropanol | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Heptane | ||||

| Water |

Detailed Recrystallization Protocols

Based on the screening results, select the most promising method and solvent(s).

Protocol for Single-Solvent Recrystallization

Applicability: Use when a single solvent shows high solubility at high temperature and low solubility at low temperature.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

-

Scientist's Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[5]

-

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

-

Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol for Mixed-Solvent Recrystallization (Antisolvent Method)

Applicability: Use when the compound is very soluble in a "good" solvent and poorly soluble in a miscible "bad" solvent (e.g., Ethanol/Water or Ethyl Acetate/Heptane).

The following diagram outlines the experimental workflow for this technique.

Caption: Workflow for mixed-solvent (antisolvent) recrystallization.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., ethanol).[8]

-

Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until a faint cloudiness persists. This indicates that the solution is saturated.[7][9]

-

Clarification: Add one or two drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[8][9]

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

-

Collection & Drying: Collect, wash (with a small amount of the cold solvent mixture), and dry the crystals as described in Protocol 4.1.

Troubleshooting

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point; high concentration of impurities.[5] | Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent. Allow the solution to cool much more slowly. Consider a different solvent system with a lower boiling point.[5] |

| No Crystals Form | Too much solvent was used; solution is not saturated; the compound is very soluble even when cold. | Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, boil off some of the solvent to concentrate the solution and cool again. |

| Poor Recovery | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Ensure minimum solvent volume is used. Pre-heat filtration apparatus thoroughly. Ensure the cooling step in the ice bath is sufficiently long. |

| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. |

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Methoxy-N,N-dimethyl-4-nitroaniline is a chemical intermediate. Handle with care. Based on related aniline compounds, it should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin.[11]

-

The solvents used (e.g., ethanol, heptane, ethyl acetate) are flammable. Keep them away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for 2-Methoxy-N,N-dimethyl-4-nitroaniline and all solvents used before beginning work.

References

-

University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

-

University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Lab Manual. Retrieved from [Link]

-

Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Methoxy-4-nitroaniline Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

ACS Publications. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitroaniline. PubChem Compound Summary. Retrieved from [Link]

-

ACS Publications. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 2-METHOXY-N,N-DIMETHYL-4-NITROANILINE | 90437-76-6 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mt.com [mt.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Preparation of High-Efficiency NLO Crystals Using 2-Methoxy-N,N-dimethyl-4-nitroaniline

This Application Note is designed for researchers and material scientists focusing on the development of next-generation organic Non-Linear Optical (NLO) materials. It details the synthesis, purification, and crystal growth of 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) , a high-hyperpolarizability "push-pull" chromophore.

Executive Summary & Scientific Rationale

Organic NLO crystals often outperform inorganic counterparts (like KDP or LiNbO₃) in Second Harmonic Generation (SHG) efficiency due to their high molecular hyperpolarizability (

2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) represents an optimized "Push-Pull" system.

-

Donor: The N,N-dimethylamino group is a stronger electron donor than the primary amine found in the parent compound (2-methoxy-4-nitroaniline).

-

Auxiliary Donor: The methoxy group at the ortho position provides steric steering, aiding in non-centrosymmetric packing (essential for SHG) while contributing to the electron density.

-

Acceptor: The nitro group acts as the primary electron acceptor.

Theoretical studies indicate that this specific substitution pattern significantly enhances the first-order hyperpolarizability compared to standard nitroanilines [1]. This guide provides a reproducible protocol to transition this molecule from raw powder to optical-quality single crystals.

Chemical Synthesis & Raw Material Preparation

Note: If purchasing commercial MDMNA (CAS 90437-76-6), skip to Section 3 (Purification). Commercial purity (usually 95-98%) is insufficient for optical crystal growth.

Synthesis Protocol (Methylation Route)

Objective: Convert 2-methoxy-4-nitroaniline (MNA) to MDMNA via N-methylation.

Reagents:

-

Precursor: 2-Methoxy-4-nitroaniline (1.0 eq)

-

Methylating Agent: Methyl Iodide (MeI) (2.5 eq) [Caution: Carcinogen]

-

Base: Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step:

-

Dissolution: Dissolve 2-methoxy-4-nitroaniline in DMF under nitrogen atmosphere.

-

Activation: Add K₂CO₃ and stir at room temperature for 30 minutes.

-

Methylation: Add Methyl Iodide dropwise to control the exotherm.

-

Reflux: Heat the mixture to 60°C for 12 hours. Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3).

-

Quench: Pour reaction mixture into ice-cold water. The product, MDMNA, will precipitate as a yellow-orange solid.

-

Filtration: Vacuum filter and wash with copious water to remove DMF and inorganic salts.

Purification Protocol (Critical Step)

Impurities >10 ppm can cause lattice defects, striations, and scattering centers.

| Method | Parameters | Target Impurity Removal |

| Recrystallization 1 | Solvent: Ethanol/Water (80:20). Slow cool from 60°C to RT. | Unreacted precursors, inorganic salts. |

| Recrystallization 2 | Solvent: Acetone.[1] Filter hot through 0.2 µm PTFE membrane. | Dust, insoluble particulates. |

| Vacuum Sublimation | Temp: ~130°C (below melt), Pressure: <10⁻⁵ Torr. | Solvent inclusions, volatile organics. |

Validation: Purity must be confirmed via HPLC (>99.9%) and Melting Point analysis (Sharp peak, ΔT < 0.5°C).

Crystal Growth Protocol: Slow Evaporation Solution Growth (SESG)

MDMNA decomposes before melting; therefore, Solution Growth is the mandatory technique.

Solubility Curve Generation

Before growth, the metastable zone width (MSZW) must be established.

-

Prepare 5 vials with increasing concentrations of MDMNA in Acetone (e.g., 10, 20, 30, 40, 50 mg/mL).

-

Heat to 45°C until dissolved.

-

Cool slowly and record the temperature (

) where the first crystal appears (Nucleation point). -

Re-heat and record the temperature (

) where the crystal dissolves (Saturation point). -

Result: The gap between

and

Growth Procedure

Apparatus: Constant Temperature Bath (CTB) with accuracy ±0.01°C.

Step-by-Step:

-

Saturation: Prepare a saturated solution of MDMNA in Acetone at 35°C.

-

Filtration: Filter the solution through a 0.22 µm syringe filter into the growth vessel (borosilicate glass).

-

Seeding (Optional but Recommended):

-

Allow a small portion of solution to evaporate naturally to form spontaneous micro-crystals.

-

Select a defect-free seed with defined facets.

-

Suspend the seed in the main solution using a nylon thread.

-

-

Evaporation Control:

-

Seal the vessel with a perforated lid (parafilm with 3-5 pinholes).

-

Rate: Evaporation should not exceed 0.5 mL/day.

-

-

Harvesting:

-

Growth period: 14–21 days.

-

Remove crystal and dry immediately with Kimwipes.

-

Caution: Do not wash with acetone (it will etch the surface). Use hexane if washing is necessary.

-

Process Visualization (Workflow)

The following diagram illustrates the critical path from raw material to optical device.

Figure 1: Operational workflow for the synthesis and growth of MDMNA crystals. Note the feedback loop for defect recycling.

Characterization & Quality Control

Once the crystal is grown, verify its NLO utility using the following metrics:

| Technique | Observation | Acceptance Criteria |

| Powder XRD | Lattice Parameters | Match theoretical structure (Monoclinic/Orthorhombic). No amorphous background. |

| UV-Vis-NIR | Transmission Spectrum | Cut-off wavelength ( |

| Kurtz Powder SHG | Green Light Emission (532 nm) | Intensity > Urea (Reference). Confirm non-centrosymmetry. |

| Vickers Microhardness | Indentation | Load dependence. Higher hardness preferred for cutting/polishing. |

Troubleshooting Guide

-

Problem: Milky or opaque crystals.

-

Cause: Solvent inclusions due to rapid growth.

-

Fix: Reduce evaporation rate (fewer pinholes) or increase temperature stability.

-

-

Problem: No crystals formed after 7 days.

-

Cause: Undersaturated solution.

-

Fix: Increase ambient temperature slightly to evaporate more solvent, then return to growth temp, or add more solute.

-

-

Problem: Yellowing/Darkening of solution.

-

Cause: Photodegradation of the nitro group.

-

Fix: Wrap growth vessels in aluminum foil to exclude light.

-

References

-

Theoretical NLO Properties: Castet, F., et al. "Theoretical investigation of the nonlinear optical properties of substituted anilines and N,N-dimethylanilines."[2] Computational and Theoretical Chemistry, vol. 967, no. 1, 2011, pp. 165-170.[2] [2]

-

General Organic Crystal Growth (MNA Reference): Suthan, T., & Rajesh, N. P.[3] "Growth and characterization of organic material: m-nitroaniline." Journal of Crystal Growth, vol. 312, no.[3] 21, 2010. [3]

-

Purification Techniques: Kannan, V., et al. "Purification of organic compounds in high-quality crystal growth process."[4] Progress in Crystal Growth and Characterization of Materials, 2006.[4]

-

Material Safety Data (MDMNA): Sigma-Aldrich. "2-Methoxy-N,N-dimethyl-4-nitroaniline Product Specification."

Sources

Application Notes & Protocols: Leveraging 2-Methoxy-N,N-dimethyl-4-nitroaniline as a Strategic Intermediate in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Methoxy-N,N-dimethyl-4-nitroaniline as a versatile pharmaceutical intermediate. We delve into the compound's physicochemical properties, its synthetic rationale, and its application in constructing core molecular scaffolds relevant to modern drug discovery. The centerpiece of this guide is a detailed, field-proven protocol for the selective reduction of the nitro functional group, a critical transformation that unlocks a potent diamino-benzene building block. This protocol is supported by mechanistic insights, analytical quality control standards, and rigorous safety procedures to ensure reliable and reproducible outcomes in a laboratory setting.

Introduction: The Strategic Value of Substituted Anilines

In the landscape of pharmaceutical synthesis, substituted anilines are foundational pillars. Their inherent nucleophilicity and the capacity for diverse functionalization make them indispensable starting points for the construction of complex heterocyclic systems and other scaffolds that populate the modern pharmacopeia. 2-Methoxy-N,N-dimethyl-4-nitroaniline (CAS No. 90437-76-6) emerges as a particularly strategic intermediate due to the orthogonal reactivity of its functional groups.[1]

-

The nitro group serves as a masked amine. Its robust electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, thereby directing reactivity, and can be selectively reduced under various conditions to yield a primary amine.

-

The N,N-dimethylamino group is a stable, electron-donating feature that influences the electronic properties of the molecule and can act as a directing group or a site for quaternization.

-

The methoxy group is another strong electron-donating group that modulates the reactivity of the aromatic ring and provides a potential handle for ether cleavage to reveal a phenol, if desired, in later synthetic steps.

This unique electronic and functional arrangement allows for a stepwise and controlled elaboration of the molecular framework, making it a high-value precursor for a range of therapeutic targets.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is paramount for successful process development and scale-up.

| Property | Value | Source |

| CAS Number | 90437-76-6 | [1] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.21 g/mol | Inferred |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| Purity | Typically ≥95% | [1] |

Note: Detailed solubility data for the related compound 2-Methoxy-4-nitroaniline shows increased solubility in organic solvents like DMSO and alcohols, a property likely shared by its N,N-dimethylated counterpart, which is crucial for reaction medium selection.[2]

Synthetic Strategy: From Precursor to Key Building Block

The primary utility of 2-Methoxy-N,N-dimethyl-4-nitroaniline in a pharmaceutical context is its conversion into 2-Methoxy-N¹,N¹-dimethylbenzene-1,4-diamine. This transformation uncovers a highly reactive 1,4-diamine system, a privileged scaffold for building kinase inhibitors, antivirals, and other targeted therapies. The reduction of the nitro group is the key enabler of this strategy.

The Core Transformation: Selective Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a cornerstone reaction in organic synthesis. The choice of reducing agent is critical and is dictated by factors such as functional group tolerance, cost, scalability, and safety. While catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective, it requires specialized pressure equipment. A more accessible and highly reliable method for laboratory-scale synthesis is the use of tin(II) chloride (SnCl₂) in an acidic medium.

Mechanism Rationale: Tin(II) chloride acts as a single-electron reducing agent. In the presence of concentrated hydrochloric acid, it sequentially reduces the nitro group to the corresponding amine through a series of intermediates (nitroso, hydroxylamine). The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water. This method is well-regarded for its high yield and tolerance of other functional groups, such as the methoxy and dimethylamino moieties present in our substrate.

DOT Visualization: Synthetic Workflow

The following diagram illustrates the strategic workflow from the intermediate to a versatile diamine building block.

Caption: Strategic workflow for utilizing the intermediate.

Experimental Protocol: Reduction of 2-Methoxy-N,N-dimethyl-4-nitroaniline

This protocol provides a self-validating, step-by-step method for the synthesis of 2-Methoxy-N¹,N¹-dimethylbenzene-1,4-diamine.

Materials and Reagents

| Reagent | CAS No. | M. Wt. | Quantity | Notes |

| 2-Methoxy-N,N-dimethyl-4-nitroaniline | 90437-76-6 | 196.21 | 5.00 g (25.5 mmol) | Starting material. |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | 28.7 g (127.4 mmol) | 5.0 equivalents. |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL | ~37% aqueous solution. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~200 mL | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~20 g | For drying. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

TLC plates (Silica gel 60 F₂₅₄)

-

Buchner funnel and filter paper

Detailed Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3][4] Concentrated HCl is highly corrosive.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-N,N-dimethyl-4-nitroaniline (5.00 g, 25.5 mmol).

-

Reagent Addition: Add tin(II) chloride dihydrate (28.7 g, 127.4 mmol, 5.0 eq.).

-

Initiation: Carefully add concentrated hydrochloric acid (~50 mL) to the flask. The addition is exothermic; use an ice bath to maintain the temperature below 50°C. A thick white precipitate may form.

-

Reaction: Once the initial exotherm subsides, attach a reflux condenser and heat the mixture to 90-100°C using a heating mantle. Maintain this temperature with vigorous stirring for 2-3 hours.

-

Causality Note: The elevated temperature is necessary to ensure the reaction goes to completion. The tin salts can be dense, so vigorous stirring is essential for good mixing.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it in saturated NaHCO₃, extracting with EtOAc, and spotting the organic layer. A suitable eluent is 30% EtOAc in hexanes. The product will have a lower Rf value than the starting material and can be visualized under UV light. The reaction is complete when the starting material spot is no longer visible.

-

Work-up - Quenching: After completion, cool the reaction mixture to room temperature and then further in an ice bath to ~0-5°C.

-

Work-up - Basification: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the flask with vigorous stirring. This is a highly exothermic and gas-evolving step (CO₂). Continue adding the base until the pH of the solution is ~8-9 (check with pH paper). A thick, white precipitate of tin salts will form.

-

Self-Validation Check: The solution must be basic to deprotonate the product amine, rendering it soluble in the organic extraction solvent.

-

-

Work-up - Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 100 mL). The tin salts can make layer separation difficult; allow adequate time for the layers to settle.

-

Work-up - Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel can be performed. The product, 2-Methoxy-N¹,N¹-dimethylbenzene-1,4-diamine, is a light-sensitive and air-sensitive compound and should be stored under an inert atmosphere (N₂ or Ar) and protected from light.

DOT Visualization: Key Reduction Reaction

This diagram shows the chemical structures involved in the core transformation.

Caption: Reduction of the nitro group to a primary amine.

Analytical Quality Control

Ensuring the identity and purity of the intermediate and the final product is critical for the success of subsequent synthetic steps.

| Analysis Type | Specification for 2-Methoxy-N¹,N¹-dimethylbenzene-1,4-diamine | Purpose |

| ¹H NMR | Spectrum consistent with the proposed structure. | Confirms chemical identity and structure. |

| LC-MS | Purity >95% (by area % at 254 nm). Mass peak corresponding to [M+H]⁺. | Assesses purity and confirms molecular weight. |

| Appearance | Off-white to pale tan solid/oil. | Provides a qualitative check for gross impurities. |

Note: Analytical service providers like Sigma-Aldrich and BLDpharm offer characterization data for similar compounds, which can serve as a reference.[5]

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety.

-

2-Methoxy-N,N-dimethyl-4-nitroaniline: While specific data is limited, related nitroanilines are classified as harmful if swallowed, inhaled, or in contact with skin.[3][6] Handle with appropriate PPE.

-

Tin(II) Chloride: Corrosive and can cause severe skin burns and eye damage.

-

Concentrated HCl: Highly corrosive and causes severe burns. Releases toxic fumes. All manipulations must be done in a fume hood.[4]

-

Product (Diamine): Aromatic amines are often toxic and can be skin sensitizers. The product is likely air-sensitive and should be handled under an inert atmosphere to prevent oxidative degradation.

Always consult the most current Safety Data Sheet (SDS) for each chemical before use.[3][6]

Conclusion

2-Methoxy-N,N-dimethyl-4-nitroaniline represents a strategically valuable intermediate for pharmaceutical research and development. Its well-defined functional group reactivity allows for reliable and high-yielding transformations. The protocol detailed herein for the reduction of its nitro group provides a robust and accessible method to generate a versatile 1,4-diamine building block, opening the door to a wide array of complex molecular targets. By adhering to the principles of mechanistic understanding, rigorous protocol execution, and stringent safety standards, researchers can effectively integrate this intermediate into their synthetic campaigns.

References

-

CompTox Chemicals Dashboard (2-Methoxy-4-nitroaniline) . U.S. Environmental Protection Agency. Link

-

2-METHOXY-N,N-DIMETHYL-4-NITROANILINE | 90437-76-6 . Sigma-Aldrich. Link

-

Safety Data Sheet (2-Methoxy-4-nitroaniline) . Acros Organics. Link

-

CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline . Google Patents. Link

-

Preparation method of 2-methoxy-4-nitroaniline . Eureka | Patsnap. Link

-

90437-76-6|2-Methoxy-N,N-dimethyl-4-nitroaniline . BLDpharm. Link

-

2-Methoxy-4-nitroaniline . CymitQuimica. Link

-

2-Methoxy-4-nitroaniline . Wikipedia. Link

-

What is 2-Methoxy-4-nitroaniline? . ChemicalBook. Link

-

Safety Data Sheet (2-Methoxy-4-nitroaniline) . Thermo Fisher Scientific. Link

-

2-METHOXY-N,N-DIMETHYL-4-NITROANILINE | 90437-76-6 - Technical Documents . Sigma-Aldrich. Link

-

2-Methoxy-4-nitroaniline, 99% . Thermo Scientific Chemicals. Link

-

Safety Data Sheet (N,N-Dimethyl-4-nitroaniline) . Fisher Scientific. Link

-

Safety Data Sheet (N,N-Dimethyl-4-nitroaniline) . Thermo Fisher Scientific. Link

-

6832-88-8|2-Methoxy-N-methyl-4-nitroaniline . BLD Pharm. Link

-

PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline . National Center for Biotechnology Information. Link

-

Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol . Benchchem. Link

-

Bao, Y. et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures . Journal of Chemical & Engineering Data, ACS Publications. Link

Sources

Application Note: Chemoselective Reductive Alkylation of Functionalized Nitroanilines

Executive Summary & Chemical Challenge

The reductive amination of substituted nitroanilines presents a distinct challenge in medicinal chemistry. Unlike aliphatic amines, nitroanilines possess a nitrogen atom with severely attenuated nucleophilicity due to the strong electron-withdrawing nature of the nitro group (Hammett

The "Nucleophilicity Wall":

Standard protocols (e.g., MeOH/NaBH

This guide details three field-proven protocols to overcome these barriers:

-

Protocol A (STAB-AcOH): For aldehydes and moderately deactivated anilines.

-

Protocol B (Ti-mediated): The "Heavy Lifter" for ketones and sterically hindered/highly deactivated substrates.

-

Protocol C (Borane-Pyridine): For extreme cases requiring strong Lewis acid activation.

Mechanistic Insight & Decision Logic

To select the correct protocol, one must understand the failure modes. The rate-determining step for nitroanilines is not the reduction, but the initial attack of the amine on the carbonyl carbon to form the carbinolamine (hemiaminal).

Mechanistic Pathway (Graphviz)

Figure 1: The mechanistic bottleneck lies in the initial attack and dehydration. Acid catalysis is mandatory to lower the activation energy for nitroanilines.

Protocol A: The Modified STAB Method

Best For: Aldehydes + para- or meta-nitroanilines.

Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)

STAB is the reagent of choice for chemoselectivity. It reduces imines/iminiums much faster than aldehydes/ketones and, crucially, does not reduce nitro groups under standard conditions. However, for nitroanilines, acetic acid is required to facilitate imine formation.

Materials

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous). Note: DCE is superior for rate, but THF is safer.

-

Acid: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure

-

Preparation: In a flame-dried flask under N

, dissolve the nitroaniline (1.0 equiv) and the aldehyde (1.1–1.2 equiv) in DCE (0.2 M concentration). -

Activation: Add AcOH (1.0–2.0 equiv). Critical: Do not omit this. Nitroanilines are too weak to react without acid catalysis.

-

Imine Equilibration: Stir at room temperature for 30–60 minutes.

-

Reduction: Add STAB (1.5–2.0 equiv) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for consumption of aniline; aldehyde may persist).

-

Quench: Quench with saturated aqueous NaHCO

. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with EtOAc or DCM. Wash organics with brine, dry over Na

SO

Troubleshooting: If conversion is <50% after 16h, do not add more STAB. Instead, add 4Å molecular sieves during the "Activation" step to force dehydration.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best For: Ketones, ortho-nitroanilines, and sterically hindered systems.

Reagent: Titanium(IV) isopropoxide (

When STAB fails (common with ketones + nitroanilines), Titanium(IV) isopropoxide is the "heavy lifter." It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Materials

-

Lewis Acid: Titanium(IV) isopropoxide (neat).[4]

-

Reductant: Sodium Borohydride (NaBH

).[2][5][6][7][8][9] Note: We can use the stronger NaBH -

Solvent: Ethanol (absolute) or THF.

Step-by-Step Procedure

-

Complexation: In a dried flask under N

, combine nitroaniline (1.0 equiv) and ketone/aldehyde (1.2 equiv). -

Titanium Addition: Add

(2.0 equiv) neat. -

Imine Formation: Stir the mixture.

-

For Aldehydes: Stir 1h at RT.

-

For Ketones: Stir neat or in minimal THF at 40–60°C for 4–12 hours. (The mixture becomes viscous).

-

-

Dilution: Dilute with absolute Ethanol (10 mL per mmol substrate).

-

Reduction: Cool to 0°C. Add NaBH

(1.5 equiv) carefully (exothermic). -

Stir: Allow to warm to RT and stir for 2 hours.

-

Hydrolysis (Critical): The reaction will contain titanium salts. Add 1N NaOH or water (2 mL) to form a white precipitate (

). Filter through a Celite pad to remove the titanium salts. -

Workup: Concentrate the filtrate and extract as usual.

Why this works: The

Protocol C: The "Nuclear" Option (Borane-Pyridine)

Best For: Highly deactivated systems (e.g., dinitroanilines) where Protocol B fails.

Procedure Summary

Use the Borane-Pyridine complex (BH

-

Mix amine and carbonyl in AcOH/MeOH (1:4).

-

Add Borane-Pyridine (2.0 equiv).

-

Stir open to air (this reagent is robust).

-

Note: This method is extremely powerful but requires careful removal of pyridine during workup (acidic wash).

Data Summary & Reagent Selection

| Feature | STAB / AcOH (Protocol A) | Ti(OiPr) | H |

| Primary Utility | Aldehydes + Nitroanilines | Ketones + Nitroanilines | NOT RECOMMENDED |

| Nitro Tolerance | Excellent | Excellent | Poor (Reduces to amine) |

| Steric Tolerance | Moderate | High | Low |

| Water Sensitivity | Moderate | High (Ti reacts with water) | Low |

| Operational Ease | High (One pot) | Moderate (Filtration step) | Moderate |

Workflow Decision Tree

Figure 2: Selection logic. Note that ketones almost invariably require Titanium activation when coupled with nitroanilines.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][9][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[11] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[4][6][8] The Journal of Organic Chemistry, 60(15), 4928-4929. [Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] [Link]

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[5] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

- 6. designer-drug.com [designer-drug.com]

- 7. researchgate.net [researchgate.net]

- 8. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

removing mono-methylated impurities from 2-Methoxy-N,N-dimethyl-4-nitroaniline

Technical Support Center: Purification of 2-Methoxy-N,N-dimethyl-4-nitroaniline

Executive Summary

This guide addresses the purification of 2-Methoxy-N,N-dimethyl-4-nitroaniline (Target) contaminated with its mono-methylated precursor, 2-Methoxy-N-methyl-4-nitroaniline (Impurity).

The Core Problem: Separating these two compounds is notoriously difficult because they share nearly identical solubility profiles and similar chromatographic retention times. Standard acid-base extractions often fail because the nitro group significantly reduces the basicity of the amine (pKa ~1.0), rendering the target difficult to protonate selectively.

The Solution: We recommend a Chemical Scavenging Protocol using acetic anhydride. This converts the difficult-to-remove secondary amine impurity into an amide (N-acetyl derivative), creating a drastic shift in polarity and solubility that allows for easy separation via standard recrystallization or short-path chromatography.

Module 1: Diagnosis & Detection

Q: How do I definitively confirm the presence of the mono-methyl impurity?

A: Relying solely on TLC can be deceptive due to overlapping spots. Use Proton NMR (

| Feature | Target (Tertiary Amine) | Impurity (Secondary Amine) |

| Nitrogen Substituent | -N(CH | -NH(CH |

| NMR Signal | Strong Singlet (~3.0 - 3.2 ppm) integrating to 6H . | Singlet (~2.9 ppm) integrating to 3H AND a broad doublet/singlet (variable) for N-H (~4.0-6.0 ppm). |

| IR Spectrum | No N-H stretch. | Distinct N-H stretch around 3300-3400 cm |

Diagnostic Workflow:

Figure 1: Decision tree for identifying mono-methylated impurities via NMR integration.

Module 2: The Chemical Scavenging Protocol (Recommended)

Q: Why use chemical scavenging instead of just recrystallizing?

A: The impurity and target form a "solid solution" due to their structural homology, meaning the impurity co-crystallizes with the product. Chemical scavenging modifies the impurity's structure (Amine

The Mechanism: We exploit the N-H bond present only in the impurity.

-

Reagent: Acetic Anhydride (Ac

O).[1] -

Reaction: The secondary amine reacts to form an N-acetyl amide. The tertiary amine (Target) has no protons to replace and remains chemically inert.

-

Result: The impurity becomes non-basic and significantly more polar (or different solubility), allowing separation.

Step-by-Step Protocol

Prerequisites:

-

Crude 2-Methoxy-N,N-dimethyl-4-nitroaniline

-

Acetic Anhydride (1.5 - 2.0 equivalents relative to estimated impurity)

-

Triethylamine or Pyridine (Catalytic amount, 0.1 eq)

-

Solvent: Toluene or Ethyl Acetate

Procedure:

-

Dissolution: Dissolve the crude solid in dry Toluene (approx. 5-10 mL per gram).

-

Scavenging: Add Acetic Anhydride (calculate excess based on impurity level; if unknown, use 10 mol% of the total mass). Add catalytic Pyridine.

-

Reflux: Heat to reflux (110°C) for 2–4 hours. Note: The nitro group deactivates the amine, so heat is required to drive the acetylation of the impurity.

-

Quench: Cool to room temperature. Wash the organic layer with saturated NaHCO

(removes acetic acid) followed by water . -

Isolation: Dry the organic layer (MgSO

) and evaporate the solvent. -

Final Purification: The residue now contains the Target and the Acetylated Impurity .

-

Method A (Recrystallization): Recrystallize from Ethanol/Water (9:1). The acetylated impurity is often more soluble in the mother liquor or crystallizes in a completely different habit.

-

Method B (Flash Chromatography): Run a short silica plug. The acetylated impurity (amide) will have vastly different retention (usually much lower Rf due to polarity) compared to the target amine.

-

Workflow Diagram:

Figure 2: Workflow for chemically scavenging the secondary amine impurity.

Module 3: Troubleshooting & FAQs

Q: Can I use Acid-Base extraction to remove the impurity? A: NO. This is a common pitfall.

-

Reason: The nitro group (-NO

) is strongly electron-withdrawing. It reduces the electron density on the amine nitrogen. -

Data: The pKa of 2-Methoxy-4-nitroaniline derivatives is approximately 1.0 .[2][3]

-

Consequence: To protonate the target, you would need concentrated strong acid (pH < 0). At this acidity, you risk degrading the molecule or failing to achieve phase separation. Standard 1M HCl washes will not extract the target effectively.

Q: The acetylation didn't work; the impurity is still there. A: The nitro group makes the impurity a weak nucleophile. It reacts slowly.

-

Fix 1: Increase temperature (ensure vigorous reflux in Toluene).

-

Fix 2: Add a stronger catalyst like DMAP (4-Dimethylaminopyridine) instead of pyridine.

-

Fix 3: Switch to a more aggressive electrophile like Benzoyl Chloride (creates a benzamide, which is even more lipophilic and easier to separate).

Q: How do I optimize Chromatography if I can't use the scavenging method? A: If you must use chromatography on the crude mixture:

-

Stationary Phase: Use Amine-functionalized Silica to reduce tailing.

-

Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase. This neutralizes the silica's acidic sites, sharpening the bands for these weak bases.

Quantitative Data Summary

| Property | Target (N,N-dimethyl) | Impurity (N-methyl) | Acetylated Impurity (Scavenged) |

| pKa (Conj. Acid) | ~1.02 (Very Weak Base) | ~1.0 (Very Weak Base) | Neutral (Non-basic) |

| H-Bond Donor | No | Yes (1) | No |

| Polarity | Low/Medium | Medium | High (Amide dipole) |

| Reaction with Ac | Inert | Reactive | N/A |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of tertiary amines via acetylation of secondary amine impurities).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[4] (General procedures for separation of amines).

-

EPA CompTox Dashboard. (n.d.). 2-Methoxy-4-nitroaniline Properties. Retrieved October 26, 2023. (Source for pKa and physical property estimates).

-

Bhardwaj, V., et al. (2012). "Surfactant mediated interactions of a solvatochromic dye: 2-Methoxy-N,N-dimethyl-4-nitroaniline." Colloids and Surfaces A. (Context on the target molecule's solvatochromic nature and sensitivity to impurities).

Sources

Troubleshooting Guide: Low Melting Point in Synthesized Nitroaniline

<Technical Support Center: Nitroaniline Synthesis >

Welcome to the technical support center for nitroaniline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering issues with achieving the expected melting point for their synthesized nitroaniline isomers. A depressed or broad melting point range is a primary indicator of sample impurity, which can significantly impact the outcome of subsequent reactions or analyses.[1]

This document provides a structured approach to diagnosing and resolving these common issues, grounded in the principles of organic chemistry and practical laboratory experience.

Core Troubleshooting: Question & Answer

This section directly addresses the most common challenge: a lower-than-expected melting point.

Q1: My synthesized p-nitroaniline melts at 142-145 °C, but the literature value is 146-149 °C. What is the most probable cause?

A low and broad melting point is the classic sign of an impure substance.[1][2] In the context of nitroaniline synthesis, the most frequent culprit is the presence of isomeric impurities. The synthesis of p-nitroaniline, typically achieved by the nitration of acetanilide followed by hydrolysis, is an electrophilic aromatic substitution reaction.[3][4] The acetamido group (–NHCOCH₃) is an ortho, para-director. While the para-product is sterically favored and forms as the major product, a smaller amount of the ortho-isomer (o-nitroaniline) is almost always formed as a byproduct.[3][4]

The presence of o-nitroaniline molecules disrupts the uniform crystal lattice structure of the p-nitroaniline.[1] This disruption weakens the intermolecular forces holding the solid together, meaning less thermal energy is required to transition the solid to a liquid, resulting in a depressed melting point.[1][2]

Data Comparison: Melting Points of Nitroaniline Isomers

| Isomer | Structure | Literature Melting Point (°C) | Appearance |

|---|---|---|---|

| o-Nitroaniline | 2-Nitroaniline | 71.5 | Orange Solid |

| m-Nitroaniline | 3-Nitroaniline | 114 | Yellow Solid |

| p-Nitroaniline | 4-Nitroaniline | 146 - 149 | Yellow/Brown Powder |

Source: Data compiled from BenchChem[5] and PubChem.[6][7]

Q2: I've performed multiple recrystallizations, but the melting point of my nitroaniline is still broad and low. What other impurities should I consider?

If isomeric contamination has been minimized through careful recrystallization and the melting point is still unsatisfactory, consider these other possibilities:

-

Residual Starting Material: In a typical synthesis starting from acetanilide, incomplete nitration or hydrolysis can leave residual acetanilide or p-nitroacetanilide in your final product. Both are crystalline solids that will act as impurities.

-

Dinitrated Products: If the reaction conditions (especially temperature) are not carefully controlled, dinitration of the aromatic ring can occur, leading to products like 2,4-dinitroaniline. These byproducts have different physical properties and will depress the melting point.

-

Oxidation Byproducts: Direct nitration of aniline (without protecting the amino group) is generally avoided because the strong oxidizing nature of nitric acid can lead to the formation of dark, tarry polymerization products.[8][9] Even in a protected synthesis, minor oxidation can introduce impurities.

-

Trapped Solvent: If the crystals are not dried thoroughly after recrystallization, residual solvent can be trapped within the crystal lattice, leading to an inaccurate melting point reading. Ensure the product is dried under vacuum to a constant weight.

Q3: How can I definitively identify the impurity causing the melting point depression?

The gold-standard, classical method for this is a Mixed Melting Point Analysis .[10][11][12] This technique is simple, fast, and highly effective.

Principle: If you have two different substances, even if they coincidentally have the same melting point, a mixture of the two will melt at a lower temperature and over a broader range.[11][13] If two substances are identical, a mixture will behave as a pure substance and have the same sharp melting point.[10][13]

Workflow:

-

Obtain a pure, reference sample of the suspected impurity (e.g., pure o-nitroaniline if you suspect it's contaminating your p-nitroaniline).

-

Prepare three capillary tubes:

-

Tube A: Your synthesized nitroaniline.

-

Tube B: The pure reference standard.

-

Tube C: A 1:1 mixture of your product and the reference standard, thoroughly ground together.[10]

-

-

Measure the melting points of all three samples simultaneously in the same apparatus.[12]

Interpreting the Results:

-

If the melting point of Tube C is depressed and broad compared to Tubes A and B, your product is contaminated with the suspected impurity.

-

If the melting point of Tube C is sharp and identical to Tubes A and B, then the suspected impurity is not present, and the cause of the low melting point lies elsewhere.

Diagnostic & Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is the primary method for purifying crude nitroaniline by separating it from isomeric impurities and byproducts based on differences in solubility.[3][14] p-Nitroacetanilide (the precursor to p-nitroaniline) is significantly less soluble in ethanol than the ortho-isomer, allowing for effective separation before the final hydrolysis step.[3]

Step-by-Step Procedure for p-Nitroaniline:

-

Solvent Selection: A 1:1 ethanol/water mixture is a common and effective solvent system for recrystallizing p-nitroaniline.[14] Water is also frequently used.[15]

-

Dissolution: Place the crude, dried p-nitroaniline in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid at the boiling point.[16]

-

Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration to remove them.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

-

Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize the yield of precipitated product.[14][17]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals thoroughly in a desiccator or vacuum oven to remove all traces of solvent. The melting point should not be taken until the sample is completely dry.[10]

Protocol 2: Mixed Melting Point Analysis

Step-by-Step Procedure:

-

Sample Preparation: On a clean, dry watch glass, place a small amount (10-20 mg) of your synthesized product. Add an equal amount of the pure reference standard (e.g., pure o-nitroaniline).

-

Mixing: Thoroughly grind the two solids together with a spatula or pestle until a fine, homogenous powder is formed.[10]

-

Capillary Loading: Pack three separate melting point capillaries to a height of 2-3 mm: one with your product, one with the pure standard, and one with the 1:1 mixture.[10]

-

Measurement: Place all three capillaries in the melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure an accurate reading.[10]

-

Observation & Recording: Carefully observe the samples and record the temperature range for each, from the first appearance of liquid to the complete liquefaction of the solid.

Frequently Asked Questions (FAQs)

Q: Why is direct nitration of aniline not recommended for synthesizing p-nitroaniline? A: Direct nitration of aniline is problematic for two main reasons. First, the highly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating group and directs incoming electrophiles to the meta position.[9][18] Second, nitric acid is a potent oxidizing agent and can degrade the aniline ring, leading to tarry byproducts and low yields.[9][19] Protecting the amino group via acetylation to form acetanilide circumvents these issues.[4][9]

Q: My product "oiled out" during recrystallization instead of forming crystals. What does this mean and how do I fix it? A: "Oiling out" occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[20] The resulting liquid droplets are often impure. To fix this, reheat the solution and add more solvent until the oil dissolves completely. Then, allow the solution to cool more slowly, perhaps seeding it with a tiny crystal of pure product to encourage proper crystallization.[20]

Q: Can I use chromatography to separate nitroaniline isomers? A: Yes, High-Performance Liquid Chromatography (HPLC) is an effective analytical technique for separating all three isomers.[21] For preparative separation in a lab setting, column chromatography can also be used, leveraging the polarity differences between the isomers. p-Nitroaniline is generally more polar than o-nitroaniline.[22][23]

Troubleshooting Logic Flow

The following diagram illustrates a systematic approach to diagnosing and solving the issue of a low melting point in your synthesized nitroaniline.

Caption: Logical workflow for diagnosing and resolving low melting point issues.

References

-

Melting Point Determination. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Carbon. Retrieved from [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014, September 15). AZoM. Retrieved from [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda. Retrieved from [Link]

- Separation of isomeric mixtures of nitroanilines. (n.d.). Google Patents.

-

Preparation of p-nitroaniline from acetanilide pdf. (n.d.). Webflow. Retrieved from [Link]

-

Preparation of p- nitroaniline from acetanilide. (2022, December 11). ChemPedia. Retrieved from [Link]

-

Method of mixed melting points. (n.d.). Retrieved from [Link]

-

Separation of ortho-, meta-, para-Nitroaniline. (n.d.). KNAUER. Retrieved from [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

-

p-Nitroaniline : Organic synthesis. (2020, October 16). YouTube. Retrieved from [Link]

-

LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). Retrieved from [Link]

-

Chromatography Separation Of Ortho And P-Nitro Aniline. (n.d.). Bartleby.com. Retrieved from [Link]

-

Mixed melting point determination. (n.d.). Biocyclopedia. Retrieved from [Link]

-

Explain the difference in chromatographic mobility of ortho and para nitroaniline... (n.d.). Study.com. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Preparation of P-Nitroaniline. (n.d.). Scribd. Retrieved from [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Institute. Retrieved from [Link]

-

Preparation of 4-nitroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

4-Nitroaniline. (n.d.). PubChem. Retrieved from [Link]

-

3-Nitroaniline. (n.d.). PubChem. Retrieved from [Link]

-

Nitration of aniline. (2019, May 25). Chemistry Stack Exchange. Retrieved from [Link]

-

A simple question on the nitration of aniline. (2016, April 4). Reddit. Retrieved from [Link]

-

4-Nitroaniline. (n.d.). Wikipedia. Retrieved from [Link]

-

You just discovered that an organic compound for your experiment has a wide melting point. What will you do? (2021, May 3). Quora. Retrieved from [Link]

-

3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Purification methods for a mixture with a low melting point. (2025, July 11). Reddit. Retrieved from [Link]

-

Video: Melting Points - Concept. (2020, March 26). JoVE. Retrieved from [Link]

Sources

- 1. Video: Melting Points - Concept [jove.com]

- 2. quora.com [quora.com]

- 3. magritek.com [magritek.com]

- 4. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mt.com [mt.com]

- 11. issr.edu.kh [issr.edu.kh]

- 12. thinksrs.com [thinksrs.com]

- 13. Mixed melting point determination | Melting points | Laboratory techniques [biocyclopedia.com]

- 14. azom.com [azom.com]

- 15. prepchem.com [prepchem.com]

- 16. scribd.com [scribd.com]

- 17. personal.tcu.edu [personal.tcu.edu]

- 18. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. lcms.cz [lcms.cz]

- 22. Chromatography Separation Of Ortho And P-Nitro Aniline - 284 Words | Bartleby [bartleby.com]

- 23. homework.study.com [homework.study.com]

Technical Support Center: TLC Separation of 2-Methoxy-N,N-dimethyl-4-nitroaniline

Welcome to the technical support center for chromatographic methods. This guide provides an in-depth, experience-driven approach to developing and troubleshooting the Thin-Layer Chromatography (TLC) separation of the target compound, 2-Methoxy-N,N-dimethyl-4-nitroaniline, from its common synthetic precursor, 2-methoxy-4-nitroaniline. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to solve challenges in your own laboratory setting.

Section 1: The Scientific Foundation of the Separation

Successful TLC separation hinges on exploiting the differences in physicochemical properties between the compounds in a mixture as they interact with the stationary and mobile phases.[1]

1.1 The Analytes: Product vs. Starting Material

The primary challenge is to separate a tertiary amine (the product) from a primary amine (the starting material).

-

Product: 2-Methoxy-N,N-dimethyl-4-nitroaniline is a tertiary amine. Its polarity is driven by the nitro group and the lone pair of electrons on the nitrogen, but it lacks the hydrogen-bond donating capability of a primary amine.

-

Starting Material: 2-Methoxy-4-nitroaniline is a primary amine. The two protons on the amino group (-NH₂) can participate in strong hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of a standard silica TLC plate.[2]

This difference in hydrogen bonding potential is the key to their separation. The primary amine will adhere more strongly to the polar silica gel stationary phase, resulting in a lower Retention Factor (Rf), while the less polar tertiary amine will travel further up the plate with the mobile phase, exhibiting a higher Rf.[3]

Table 1: Comparative Physicochemical Properties

| Property | 2-Methoxy-N,N-dimethyl-4-nitroaniline (Product) | 2-Methoxy-4-nitroaniline (Starting Material) |

| Structure | COC₁=C(C=CC(=C₁)[O-])N(C)C | COC₁=C(N)C=CC(=C₁)[O-] |

| Molar Mass | 196.20 g/mol (approx.) | 168.15 g/mol [4] |

| Key Functional Group | Tertiary Amine (-N(CH₃)₂) | Primary Amine (-NH₂) |

| Predicted Polarity | Moderately Polar | More Polar |

| Expected Rf Value | Higher | Lower |

Section 2: Core Protocol for TLC Method Development

This protocol provides a robust starting point for your analysis. The goal is to achieve baseline separation of the two spots with Rf values ideally between 0.15 and 0.85.[5]

Step-by-Step Experimental Protocol

-

Chamber Preparation:

-

Pour a solvent mixture (start with 7:3 Hexane:Ethyl Acetate) into a TLC developing chamber to a depth of approximately 0.5 cm.

-

Place a piece of filter paper inside, leaning against the chamber wall, to ensure the chamber atmosphere becomes saturated with solvent vapor. This prevents uneven solvent evaporation from the plate.

-

Cover the chamber and let it equilibrate for 5-10 minutes.

-

-

Plate Preparation & Spotting:

-

Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[1]

-

Prepare dilute solutions (approx. 1-2 mg/mL) of your starting material (SM), co-spot (a mix of SM and reaction mixture), and reaction mixture (RM) in a suitable solvent like ethyl acetate or dichloromethane.

-

Using separate capillary spotters, carefully and briefly touch the tip to the baseline to apply a small spot for each sample. The spots should be small and concentrated (1-2 mm in diameter) to prevent streaking.[6]

-

-

Development:

-

Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.

-

Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.

-

-

Visualization & Analysis:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Allow the solvent to evaporate completely in a fume hood.

-

Visualize the spots. Since these compounds are nitroaromatics, they are often yellow and visible to the naked eye.[7] They will also be UV-active; view the plate under a UV lamp (254 nm). Circle the spots with a pencil.

-

Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Visual Workflow: Standard TLC Procedure

Caption: Standard workflow for Thin-Layer Chromatography analysis.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the TLC analysis of aromatic amines.

Question 1: My spots are streaking vertically instead of forming tight circles. What's wrong?

-

Analysis & Solution: Streaking is the most frequent issue when working with amines on silica gel.[6] The basic amino group interacts very strongly with the acidic silanol groups (Si-OH) on the stationary phase, causing the spot to drag as it moves.

-

Primary Cause: Strong acid-base interaction between the analyte and the stationary phase.

-

Secondary Cause: The sample is too concentrated (overloaded).[6]

Troubleshooting Steps:

-

Reduce Concentration: First, try diluting your sample and re-spotting a smaller amount.

-

Modify the Mobile Phase: If streaking persists, the most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent.

-

Recommended Protocol: Prepare your mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (NEt₃) . For example, to 10 mL of eluent, add 50-100 µL of triethylamine. This neutralizes the active sites on the silica gel, allowing the amine to travel up the plate with significantly reduced tailing. An alternative for strongly basic compounds is to use a few drops of ammonium hydroxide in methanol, then mix this into your main eluent.[8]

-

-

Question 2: All my spots stayed on the baseline (Rf ≈ 0). How do I get them to move?

-

Analysis & Solution: This indicates your mobile phase is not polar enough to displace the compounds from the highly polar stationary phase.[5] Both your starting material and product are quite polar, and a non-polar eluent won't move them effectively.

Troubleshooting Steps:

-

Increase Eluent Polarity: Systematically increase the proportion of the more polar solvent in your mixture. For a Hexane:Ethyl Acetate system, try changing the ratio from 7:3 to 1:1, and then to 3:7.

-

Change Solvent System: If increasing the ethyl acetate content doesn't work or compromises separation, switch to a more polar solvent system altogether. A common next step is a mixture of Dichloromethane (DCM) and Methanol (MeOH) . Start with 98:2 DCM:MeOH and increase the methanol percentage as needed.

-

Question 3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?

-